2-(2,4-Difluorophenyl)-2-methylpropanal
Description
2-(2,4-Difluorophenyl)-2-methylpropanal is an organofluorine compound characterized by a difluorophenyl ring attached to a branched aldehyde structure. This compound is structurally notable for its 2,4-difluorophenyl substituent and a tertiary carbon bearing a methyl group and an aldehyde functional group. For instance, highlights 2-(2,4-difluorophenyl)-2-((trimethylsilyl)oxy)-propanenitrile as a precursor for a potent fungicide, suggesting that the aldehyde derivative may similarly serve in synthetic pathways for bioactive molecules . The presence of fluorine atoms enhances electronegativity and metabolic stability, making such compounds valuable in drug design .
Properties
Molecular Formula |
C10H10F2O |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H10F2O/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |
InChI Key |
GJHLTCFZMNRIIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-2-methylpropanal typically involves the introduction of the difluorophenyl group onto a propanal backbone. One common method is the Friedel-Crafts acylation reaction, where 2,4-difluorobenzoyl chloride reacts with isobutyraldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
On an industrial scale, the production of 2-(2,4-Difluorophenyl)-2-methylpropanal may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-2-methylpropanal can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(2,4-Difluorophenyl)-2-methylpropanoic acid.
Reduction: 2-(2,4-Difluorophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Difluorophenyl)-2-methylpropanal has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2,4-Difluorophenyl)-2-methylpropanal exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions . Additionally, the aldehyde group can participate in covalent bonding with nucleophilic residues in the active site of enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their properties are summarized below:
Research Findings and Data
Key Comparative Data
Mechanistic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
